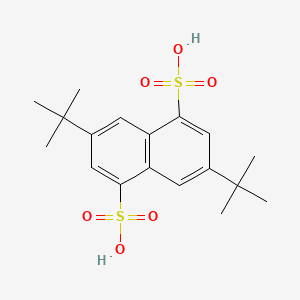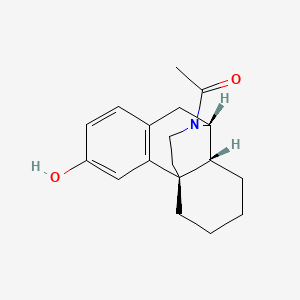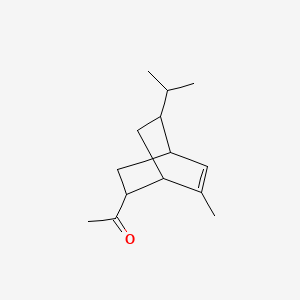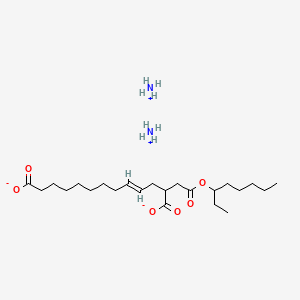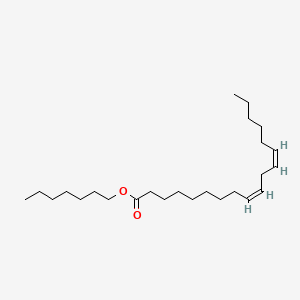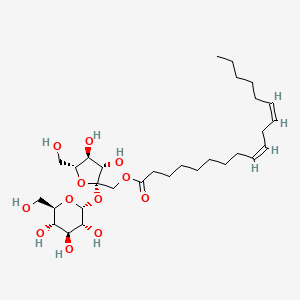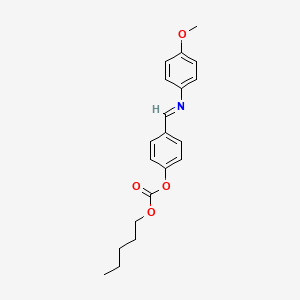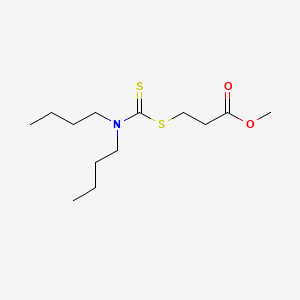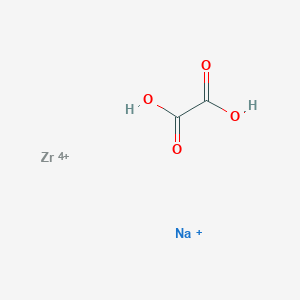
Oxalic acid, sodium zirconium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxalic acid, sodium zirconium salt: is a compound formed by the interaction of oxalic acid and zirconium ions in the presence of sodium ions. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. Oxalic acid is a dicarboxylic acid with the formula (C_2H_2O_4), and zirconium is a transition metal with the symbol (Zr). The combination of these elements results in a compound with interesting chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of oxalic acid, sodium zirconium salt typically involves the reaction of zirconium oxychloride ((ZrOCl_2)) with oxalic acid ((H_2C_2O_4)) in the presence of sodium hydroxide ((NaOH)). The reaction can be represented as follows:
[ ZrOCl_2 + H_2C_2O_4 + NaOH \rightarrow Na_2[Zr(C_2O_4)_3] + HCl + H_2O ]
This reaction is usually carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves a sol-gel method, where zirconium oxychloride and oxalic acid are used as raw materials. The sol-gel process allows for the formation of a homogeneous gel, which is then dried and calcined to obtain the final product. This method is preferred for its ability to produce high-purity and well-defined products .
Analyse Chemischer Reaktionen
Types of Reactions: Oxalic acid, sodium zirconium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium dioxide ((ZrO_2)) and carbon dioxide ((CO_2)).
Reduction: Under certain conditions, the compound can be reduced to form zirconium metal.
Substitution: The oxalate ligands in the compound can be substituted with other ligands, such as chloride or nitrate ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate ((KMnO_4)) and hydrogen peroxide ((H_2O_2)).
Reduction: Reducing agents such as hydrogen gas ((H_2)) or sodium borohydride ((NaBH_4)) are used.
Substitution: Reactions are typically carried out in aqueous solutions with the desired substituting ligand.
Major Products Formed:
Oxidation: Zirconium dioxide ((ZrO_2)) and carbon dioxide ((CO_2)).
Reduction: Zirconium metal ((Zr)).
Substitution: Various zirconium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry: Oxalic acid, sodium zirconium salt is used as a precursor for the synthesis of zirconium-based materials, such as zirconia aerogels and mesoporous zirconia. These materials have applications in catalysis, adsorption, and separation processes .
Medicine: In medicine, zirconium-based compounds are explored for their potential use in radiopharmaceuticals and as contrast agents in imaging techniques .
Industry: this compound is used in the production of advanced ceramics, coatings, and as a catalyst in various industrial processes .
Wirkmechanismus
The mechanism of action of oxalic acid, sodium zirconium salt involves the coordination of oxalate ligands to zirconium ions, forming stable complexes. These complexes can interact with various molecular targets, such as metal ions and organic molecules, through coordination bonds and electrostatic interactions. The stability and reactivity of these complexes are influenced by the pH, temperature, and the presence of other ions in the solution .
Vergleich Mit ähnlichen Verbindungen
Sodium oxalate ((Na_2C_2O_4)): A simple oxalate salt with similar coordination properties.
Zirconium oxalate ((Zr(C_2O_4)_2)): A zirconium complex with oxalate ligands, similar to oxalic acid, sodium zirconium salt.
Sodium zirconium cyclosilicate ((Na_2ZrSiO_4)): A compound used in medicine for the treatment of hyperkalemia.
Uniqueness: this compound is unique due to its specific combination of oxalate and zirconium ions, which imparts distinct chemical and physical properties. Its ability to form stable complexes with various ligands makes it valuable in diverse applications, from catalysis to medicine .
Eigenschaften
CAS-Nummer |
84074-45-3 |
|---|---|
Molekularformel |
C2H2NaO4Zr+5 |
Molekulargewicht |
204.25 g/mol |
IUPAC-Name |
sodium;oxalic acid;zirconium(4+) |
InChI |
InChI=1S/C2H2O4.Na.Zr/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;/q;+1;+4 |
InChI-Schlüssel |
MZLJSTIGVDEZLD-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C(=O)O)O.[Na+].[Zr+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


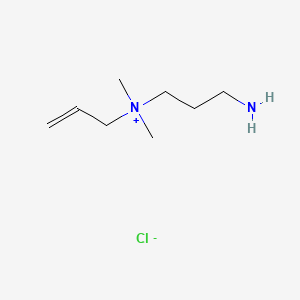

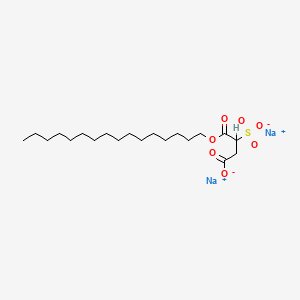
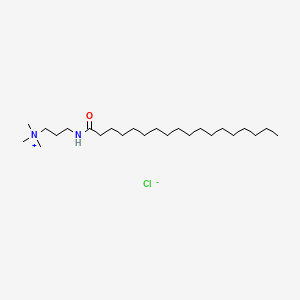
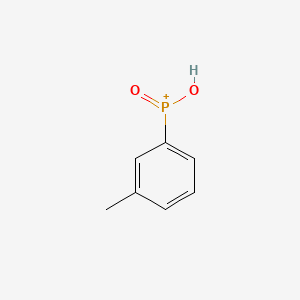
![1-Methoxybicyclo[2.2.2]oct-5-ene-2-carbonitrile](/img/structure/B12667750.png)
